Metaborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

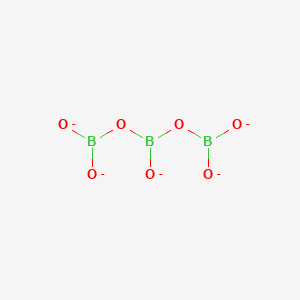

Metaborate is a boron oxoanion.

Scientific Research Applications

Meta-Research and Research Practices

Metaborate's relevance in scientific research has been explored in various studies, particularly in the context of meta-research. Meta-research is an evolving scientific discipline focusing on evaluating and improving research practices, methods, reporting, reproducibility, evaluation, and incentives in science. It plays a crucial role in making scientific research more efficient and its results more reliable (Ioannidis et al., 2015).

Analytical Applications in Silicate Analysis

One specific application of metaborate, particularly lithium metaborate, is in the analysis of silicates and other rock-forming minerals. Lithium metaborate acts as an effective flux in these analyses, contributing to the creation of strong, nonhygroscopic glass that is soluble in dilute acids. This property is crucial in techniques like X-ray spectrography and atomic absorption and emission spectrometry (Ingamells, 1970).

Industrial and Chemical Synthesis

Sodium metaborate, derived from borax, finds use in various industrial applications. Its role as a source of boron in producing sodium borohydride, which is a medium for hydrogen storage, is particularly notable. The synthesis of sodium metaborate tetrahydrate under different conditions highlights its industrial relevance (Yilmaz, Figen, & Pişkin, 2012).

Enhanced Oil Recovery

In the field of enhanced oil recovery, sodium metaborate has emerged as a novel alkali. It offers advantages over traditional alkalis, such as reduced adsorption loss of surfactants and less viscosity reduction, while effectively avoiding scale precipitation damage. Its application results in higher oil recovery rates, underscoring its potential in this sector (Chen, Jiang, Bai, & Zheng, 2013).

Wood Preservation

Metaborates, such as zinc and copper metaborates, have demonstrated significant effectiveness in wood preservation. Their ability to form insoluble precipitates in wood enhances its resistance against biological agents like termites and fungi. This application is particularly relevant in the field of construction and materials science (Furuno, Wada, & Yusuf, 2006).

properties

Product Name |

Metaborate |

|---|---|

Molecular Formula |

B3O7-5 |

Molecular Weight |

144.4 g/mol |

IUPAC Name |

bis(dioxidoboranyloxy)borinate |

InChI |

InChI=1S/B3O7/c4-1(5)9-3(8)10-2(6)7/q-5 |

InChI Key |

NGKQNTOXCAGWRY-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])OB([O-])OB([O-])[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

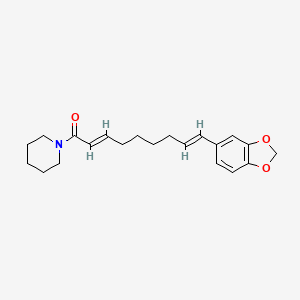

![2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]benzoic acid;(Z)-but-2-enedioic acid](/img/structure/B1245361.png)

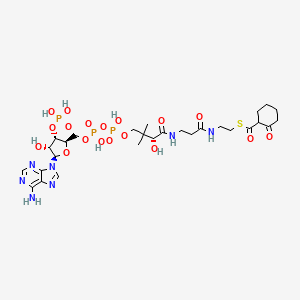

![(3S,4R)-3,4-dihydro-4-(2,3-dihydro-2-methyl-3-oxopyridazin-6-yl)oxy-3-hydroxy-6-(4-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran](/img/structure/B1245369.png)

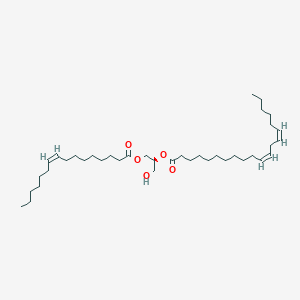

![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)